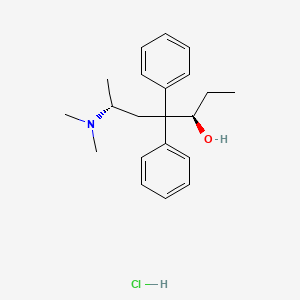
alpha-d-Methadol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Methadol hydrochloride is a synthetic opioid analgesic that is chemically related to methadone. It is used primarily for its analgesic properties and has been studied for its potential in treating opioid dependence. The compound is known for its long duration of action and its ability to alleviate pain effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-d-Methadol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of the compound, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various hydroxylated metabolites, while reduction can yield different isomers of the compound.
Wissenschaftliche Forschungsanwendungen
Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.
Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Wirkmechanismus
Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methadone: A closely related compound with similar analgesic properties but a shorter duration of action.
Levomethadone: An isomer of methadone with a slightly different pharmacological profile.
Acetylmethadol: Another synthetic opioid with a longer duration of action compared to methadone.
Uniqueness
Alpha-d-Methadol hydrochloride is unique in its long duration of action and its ability to provide sustained analgesia. This makes it particularly useful in the management of chronic pain and in the treatment of opioid dependence, where long-acting medications are preferred.
Eigenschaften
CAS-Nummer |
55123-63-2 |
|---|---|
Molekularformel |
C21H30ClNO |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1 |
InChI-Schlüssel |
GMNBUMFCZAZBQG-OGPPPPIKSA-N |
Isomerische SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
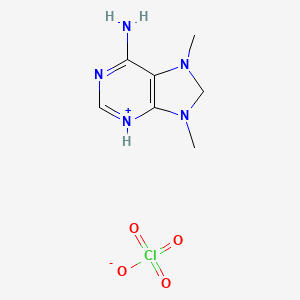
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
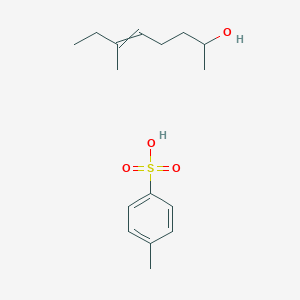

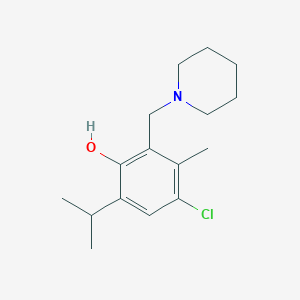
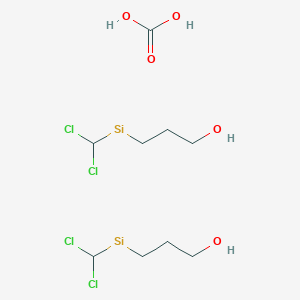
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)


![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
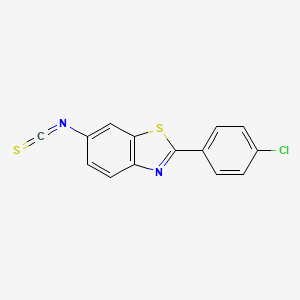
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
